molecular formula C21H17N3O2 B2843336 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-52-8

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2843336
CAS No.: 942010-52-8
M. Wt: 343.386
InChI Key: DNHVBEVTDXFHNZ-UHFFFAOYSA-N
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Description

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ( 942010-52-8) is a high-purity chemical compound with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol . This naphthyridine derivative is part of a class of fused heterocyclic scaffolds that are recognized in scientific literature for their significant potential in medicinal and therapeutic research . As a specialized building block, it is intended for use in various discovery and development programs. Researchers can utilize this compound in hit-finding initiatives, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. Naphthyridine cores, in general, have been investigated for their diverse biological activities, making them valuable assets in the development of new therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-N-naphthalen-1-yl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-2-24-19-15(9-6-12-22-19)13-17(21(24)26)20(25)23-18-11-5-8-14-7-3-4-10-16(14)18/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVBEVTDXFHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction where the naphthyl group is introduced to the naphthyridine core.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl or naphthyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of naphthyridine compounds exhibit anticancer properties. Studies have shown that certain modifications can enhance their efficacy against various cancer cell lines. For instance, compounds similar to 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to cell lysis. Case studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Material Science Applications

Polymer Chemistry : The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on creating composite materials that leverage the compound's properties for applications in coatings and adhesives.

Nanotechnology : In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles with specific functionalities. Its ability to stabilize metal ions makes it suitable for creating metal nanoparticles that can be used in catalysis or as drug delivery systems.

Data Tables

Application Area Description Case Study Reference
Anticancer ActivityInhibits tumor growth; effective against various cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Polymer ChemistryEnhances mechanical properties and thermal stability in polymers
NanotechnologyPrecursor for synthesizing functional nanoparticles

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Antimicrobial Testing : An investigation into the antimicrobial properties showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Polymer Development : A research team synthesized a new polymer using the compound as a monomer, resulting in materials with improved tensile strength and thermal resistance compared to conventional polymers.
  • Nanoparticle Synthesis : A study utilized the compound to stabilize silver nanoparticles, which were then tested for their antibacterial efficacy, showing promising results against E. coli with a reduction rate of over 90%.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Position 1 Substituents : Bulky hydrophobic groups (e.g., chlorobutyl, chloropentyl) enhance receptor binding (e.g., CB2 agonists) , while smaller alkyl/aryl groups (e.g., ethyl, benzyl) are common in antiviral scaffolds .
  • Carboxamide Substituents : Aromatic groups like naphthalen-1-yl or fluorinated benzyls improve target engagement via π-π stacking or halogen bonding .
Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

Compound Melting Point (°C) Yield (%) Solubility (DMSO) Stability Notes Reference
5a3 >300 67 High Stable crystalline form
5b2 193–195 75 Moderate Pale yellow powder; hygroscopic
LV50 Not reported 85 High Synthesized via N-alkylation
FG160a Not reported 70 High Purified via flash chromatography
5j Not reported Not given High White solid; NMR-confirmed purity

Insights :

  • High melting points (>300°C) correlate with crystalline stability (e.g., 5a3) .
  • Chlorinated alkyl chains (e.g., in FG160a) improve lipophilicity, enhancing membrane permeability .

Optimization Challenges :

  • Steric Hindrance : The naphthalen-1-yl group may reduce reaction yields due to steric bulk, necessitating high-temperature conditions .
  • Diastereomer Separation : Cis/trans isomers (e.g., in FG160a) require chromatographic resolution .

Biological Activity

1-Ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2

Antibacterial Activity

Naphthyridine derivatives have been extensively studied for their antibacterial properties. The compound shows promising activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Research indicates that the compound exhibits bactericidal effects at concentrations higher than its MIC values, suggesting potential for therapeutic applications in treating bacterial infections .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies reveal significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of the Compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

The observed IC50 values indicate that the compound has a strong inhibitory effect on cancer cell proliferation, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, the compound exhibits anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects of the Compound

CytokineConcentration (pg/mL) Pre-TreatmentConcentration (pg/mL) Post-Treatment
TNF-alpha300150
IL-6250100

These results suggest that the compound may inhibit inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

A notable study conducted by researchers at [source] examined the efficacy of this compound in animal models. The study reported significant reductions in tumor size and bacterial load when administered at specific dosages.

Case Study Summary:

  • Objective: Evaluate the therapeutic potential of the compound in vivo.
  • Method: Administration in murine models of infection and cancer.
  • Results:
    • Tumor size reduction by approximately 40% after four weeks.
    • Complete bacterial clearance in models infected with Staphylococcus aureus.

Q & A

Q. Validation Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–9.2 ppm, ethyl group at δ 1.2–1.4 ppm) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and amide (N–H) bands at 3100–3300 cm⁻¹ .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~375 for C₂₂H₁₇N₃O₂) .

How does the structural configuration of the naphthyridine core influence the compound's reactivity and biological activity?

Methodological Answer:
The naphthyridine core’s planar, conjugated structure enables π-π stacking with biological targets (e.g., DNA topoisomerases), while substituents modulate activity:

  • Ethyl Group : Enhances lipophilicity, improving membrane permeability .
  • Naphthalen-1-yl Group : Provides steric bulk, increasing binding affinity to hydrophobic enzyme pockets .
  • Carboxamide : Participates in hydrogen bonding with catalytic residues (e.g., in kinase inhibition) .

Q. Key Structural Data :

FeatureImpact on ActivityReference
Planar naphthyridineDNA intercalation
Ethyl substituentImproved bioavailability
Naphthalen-1-yl groupEnhanced target specificity

Advanced Research Questions

What experimental strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethyl with methyl) to isolate activity drivers .

Computational Validation : Molecular dynamics simulations to compare binding modes under different conditions .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were resolved by adjusting assay pH, as protonation of the carboxamide group altered binding .

How can computational methods like molecular docking guide the design of derivatives with enhanced target specificity?

Methodological Answer:

Target Selection : Prioritize enzymes with resolved crystal structures (e.g., EGFR kinase, PDB ID: 1M17) .

Docking Workflow :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Parameters : Grid box centered on ATP-binding site, 20 ų .

Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to strengthen hydrogen bonds with Thr766 .

Example : Derivatives with 3-fluorophenyl substitutions showed 10-fold higher affinity for EGFR than the parent compound .

What methodologies optimize the synthesis of this compound to improve yield and scalability while maintaining purity?

Methodological Answer:
Traditional vs. Optimized Routes :

MethodYieldPurityScalabilityReference
Batch reflux (DMF)55%95%Low
Continuous flow reactor85%98%High
Ionic liquid catalysis76%97%Moderate

Q. Key Innovations :

  • Ultrasound-Assisted Synthesis : Reduces reaction time from 24 h to 4 h .
  • Green Chemistry : Use of ionic liquids (e.g., [BMIM]BF₄) minimizes waste .

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